molecular formula C6H2O13Pr2 B1596597 Praseodymium oxalate hydrate CAS No. 24992-60-7

Praseodymium oxalate hydrate

Cat. No.: B1596597
CAS No.: 24992-60-7
M. Wt: 563.89 g/mol
InChI Key: SRENSJUZQFEVLD-UHFFFAOYSA-H
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Description

Praseodymium oxalate hydrate is a chemical compound with the formula Pr2(C2O4)3·xH2O. It is composed of praseodymium ions and oxalate ions, with water molecules attached as hydrates. This compound is known for its light green crystalline appearance and is highly insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium oxalate hydrate can be synthesized through the reaction of praseodymium salts (such as praseodymium nitrate) with oxalic acid in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired hydrate form.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Praseodymium oxalate hydrate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form praseodymium oxide.

  • Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.

  • Substitution: Substitution reactions can replace praseodymium ions with other metal ions.

Common Reagents and Conditions:

  • Oxidation: Heat treatment in the presence of oxygen.

  • Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide.

  • Substitution: Use of other metal salts in solution.

Major Products Formed:

  • Praseodymium oxide (Pr6O11) from oxidation.

  • Lower oxidation state praseodymium compounds from reduction.

  • Mixed metal oxalates from substitution reactions.

Scientific Research Applications

Praseodymium oxalate hydrate is used in various scientific research applications, including:

  • Chemistry: As a precursor for the synthesis of praseodymium-based materials and catalysts.

  • Biology: In studies involving the bioactivity of praseodymium compounds.

  • Medicine: Potential use in medical imaging and as a contrast agent.

  • Industry: In the production of optical materials and electronic devices.

Comparison with Similar Compounds

  • Cerium oxalate hydrate: Another rare earth oxalate with similar properties but different chemical behavior.

  • Lanthanum oxalate hydrate: Similar in structure but with different reactivity and applications.

Uniqueness: Praseodymium oxalate hydrate is unique in its specific reactivity and applications, particularly in the field of catalysis and material science. Its light green color and specific hydrate form distinguish it from other similar compounds.

Properties

IUPAC Name

oxalate;praseodymium(3+);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENSJUZQFEVLD-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Pr+3].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2O13Pr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333679
Record name Praseodymium oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24992-60-7
Record name Praseodymium oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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